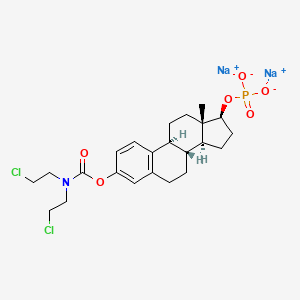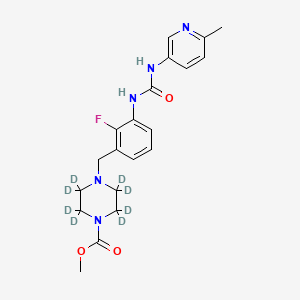![molecular formula C25H31N3O6 B12427959 (6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methysergide maleate is a semisynthetic ergot alkaloid derived from lysergic acid. It is primarily used for the prophylaxis of migraine and cluster headaches. Methysergide maleate functions as a serotonin antagonist, which helps in alleviating vascular headaches by inhibiting the effects of serotonin in blood vessels and gastrointestinal smooth muscle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methysergide maleate is synthesized from lysergic acid by adding a methyl group and a butanolamide group. This process involves several steps, including the formation of intermediates and the final product through specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of methysergide maleate involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of solvents, catalysts, and controlled reaction environments to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methysergide maleate undergoes various chemical reactions, including:
Oxidation: Methysergide maleate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in methysergide maleate, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of methysergide maleate .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Methysergide maleate exerts its effects by acting as a serotonin antagonist. It binds to serotonin receptors in the central nervous system, leading to the inhibition of serotonin’s effects on smooth muscle and blood vessels. This results in vasoconstriction and the alleviation of vascular headaches . Methysergide maleate also exhibits some alpha-adrenergic blocking activity, which contributes to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Methysergide maleate is similar to other ergot alkaloids, such as:
Ergotamine: Used for the treatment of acute migraine attacks.
Dihydroergotamine: Used for the treatment of migraine and cluster headaches.
Lysergic acid diethylamide (LSD): A potent hallucinogen with structural similarities to methysergide
Uniqueness
Methysergide maleate is unique in its specific use for the prophylaxis of migraine and cluster headaches. Unlike other ergot alkaloids, it is not intended for the treatment of acute attacks but is used as a preventative medication. Its ability to antagonize serotonin and its specific pharmacological profile make it a valuable option for patients with refractory headaches .
Propiedades
Fórmula molecular |
C25H31N3O6 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/t14-,15+,19-;/m1./s1 |
Clave InChI |
LWYXFDXUMVEZKS-MZAYEULESA-N |
SMILES isomérico |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
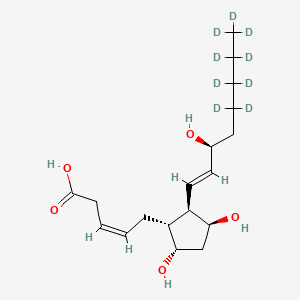
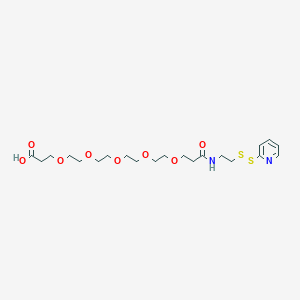
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
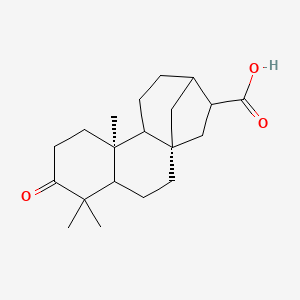
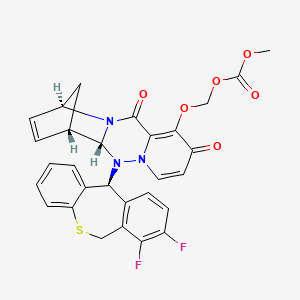
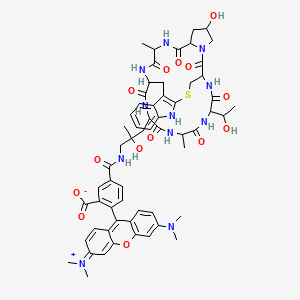
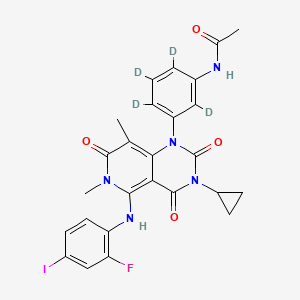
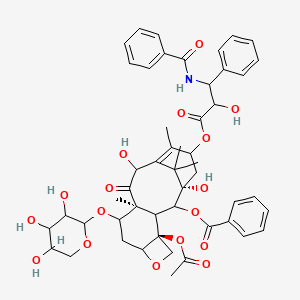
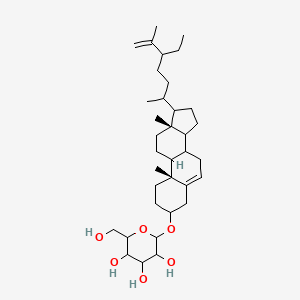
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
